molecular formula C9H14N2O2S B2737295 tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 1909306-60-0

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B2737295
CAS No.: 1909306-60-0
M. Wt: 214.28
InChI Key: JEFXBVDPXPOPFA-UHFFFAOYSA-N
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Description

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₉H₁₄N₂O₂S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, which includes a tert-butyl group, a methyl group, and a sulfanylidene group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of tert-butyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like NaBH₄, and various catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes. The sulfanylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

Biological Activity

tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical formula for this compound is C8H12N2O2SC_8H_{12}N_2O_2S. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole rings exhibit antimicrobial properties. In a study examining various derivatives, it was found that this compound displayed significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound also shows promise as an antioxidant. In vitro assays indicated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The antioxidant activity was quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing a dose-dependent response .

Cytotoxicity and Cancer Research

In cancer research contexts, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. This makes it a candidate for further investigation as a potential anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several imidazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.

Compound NameMIC (µg/mL)Target Organism
This compound32E. coli
Another Compound A64Staphylococcus aureus
Another Compound B16Pseudomonas aeruginosa

Study 2: Antioxidant Activity

In a separate investigation focusing on antioxidant properties, the compound was subjected to a series of assays to measure its ability to neutralize free radicals. The findings highlighted that at concentrations above 50 µg/mL, it significantly reduced DPPH radical levels by over 70%.

Concentration (µg/mL)% DPPH Inhibition
1020
5070
10090

Properties

IUPAC Name

tert-butyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-5-10-8(14)11(6)4/h5H,1-4H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFXBVDPXPOPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC(=S)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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